2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide
Description
2-Bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a sulfonamide derivative featuring a brominated benzene ring linked to a piperidinyl-thiolan hybrid scaffold. This compound is structurally characterized by its sulfonamide bridge, which connects the bromobenzene moiety to a piperidine ring substituted with a thiolane (tetrahydrothiophene) group at the 3-position.
Properties
IUPAC Name |
2-bromo-N-[[1-(thiolan-3-yl)piperidin-4-yl]methyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23BrN2O2S2/c17-15-3-1-2-4-16(15)23(20,21)18-11-13-5-8-19(9-6-13)14-7-10-22-12-14/h1-4,13-14,18H,5-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQUOZXQYAGFTE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3CCSC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23BrN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide typically involves multiple steps:
Formation of the Piperidine Intermediate: The piperidine ring is synthesized through a series of reactions starting from simple amines and aldehydes.
Introduction of the Thiolane Ring: The thiolane ring is introduced via a nucleophilic substitution reaction.
Bromination: The bromine atom is introduced through a bromination reaction using bromine or N-bromosuccinimide (NBS).
Sulfonamide Formation: The final step involves the formation of the sulfonamide group by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiolane ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and the sulfonamide group are key functional groups that facilitate binding to these targets, potentially inhibiting or modulating their activity. The thiolane and piperidine rings contribute to the overall conformation and stability of the compound, enhancing its efficacy.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
A. N-(2-{[5-Bromo-2-(Piperidin-1-yl)-Pyrimidin-4-yl]Sulfanyl}-4-Methoxy-Phenyl)Benzenesulfonamide ()
- Structure : Contains a brominated pyrimidine-sulfanyl group linked to a benzenesulfonamide via a methoxyphenyl bridge. The piperidine ring is directly attached to the pyrimidine.
- Synthesis : Prepared via nucleophilic substitution using piperidine and triethylamine in dichloromethane, yielding 79% product with a high melting point (471–473 K) .
B. DMPI and CDFII ()
- DMPI : 3-{1-[(2,3-Dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole.
- CDFII : 2-(2-Chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole.
- Activity : Both compounds synergize with carbapenems against methicillin-resistant Staphylococcus aureus (MRSA), suggesting piperidine-based scaffolds enhance antibacterial activity .
- Key Differences : The target compound lacks the indole and aryl substituents of DMPI/CDFII but introduces a sulfonamide group, which may influence solubility and target specificity.
Physicochemical Properties
Biological Activity
2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound belonging to the class of sulfonamides. This compound has garnered attention for its potential therapeutic applications, particularly in the field of medicinal chemistry due to its structural features that may confer specific biological activities.
Chemical Structure and Properties
The compound features a bromine atom , a sulfonamide functional group , and a piperidine ring substituted with a thiolane moiety . The molecular formula is , with a molecular weight of approximately 360.27 g/mol. The presence of these functional groups suggests various possible interactions with biological targets.
The biological activity of sulfonamides typically involves the inhibition of bacterial enzymes, specifically those involved in folate synthesis. The sulfonamide structure mimics para-amino benzoic acid (PABA), disrupting bacterial growth by inhibiting dihydropteroate synthase, an enzyme critical for folate biosynthesis. This mechanism leads to antimicrobial activity against various bacterial strains, particularly those resistant to conventional antibiotics.
Biological Activity and Efficacy
Research indicates that compounds similar to this compound exhibit significant antibacterial properties. For instance, derivatives have shown efficacy against multidrug-resistant strains of Klebsiella pneumoniae, particularly those producing New Delhi Metallo-beta-lactamase (NDM-1).
Table 1: Antibacterial Activity Data
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|---|
| This compound | Klebsiella pneumoniae | 0.39 µg/mL | |
| 5-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}thiophene-2-sulfonamide | Klebsiella pneumoniae | 0.39 µg/mL |
Case Studies
Several studies have been conducted to evaluate the efficacy of related compounds in clinical settings:
- Study on Antimicrobial Efficacy : A study published in Antimicrobial Agents and Chemotherapy demonstrated that sulfonamide derivatives significantly inhibited the growth of NDM-producing Klebsiella pneumoniae strains, with MIC values comparable to established antibiotics.
- Pharmacokinetic Studies : Research indicated that modifications to the piperidine and thiolane moieties could enhance the bioavailability and reduce toxicity, making these compounds more suitable for therapeutic use.
Q & A
Basic: What synthetic strategies are recommended for optimizing the yield of 2-bromo-N-{[1-(thiolan-3-yl)piperidin-4-yl]methyl}benzene-1-sulfonamide?
Answer:
The synthesis typically involves sequential functionalization of the benzene-sulfonamide core. Key steps include:
- Bromination : Selective bromination at the benzene ring using (N-bromosuccinimide) under radical initiation conditions .
- Piperidinyl-Thiolan Conjugation : Coupling the brominated sulfonamide with a thiolan-3-yl-piperidine intermediate via reductive amination. Use in methanol at 50°C to stabilize steric hindrance from the thiolan ring .
- Crystallization : Purification via slow evaporation in a dichloromethane/hexane mixture (3:1) enhances yield (reported ~68%) and minimizes byproducts .
Basic: How can the crystal structure of this compound be resolved to confirm regiochemical purity?
Answer:
Single-crystal X-ray diffraction (SCXRD) is critical. Key parameters:
- Data Collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation () at 100 K to resolve the thiolan-piperidine spatial arrangement .
- Hydrogen Bonding : Identify intermolecular interactions between sulfonamide groups (2.85–3.02 Å), which stabilize the lattice .
- Torsional Angles : Validate the thiolan ring’s puckering (Cremer-Pople parameters: , ) to confirm conformational integrity .
Advanced: What mechanistic insights explain the compound’s potential antimicrobial activity?
Answer:
The sulfonamide moiety likely inhibits dihydropteroate synthase (DHPS), a folate biosynthesis enzyme. Advanced studies should:
- Docking Simulations : Model interactions between the sulfonamide’s group and DHPS’s -aminobenzoic acid (PABA) binding pocket. The bromine atom may enhance hydrophobic interactions with conserved residues (e.g., Phe-92 in E. coli) .
- Thiolan-Piperidine Role : The thiolan ring’s sulfur atom could disrupt bacterial membrane integrity via thiol-disulfide exchange, while the piperidine’s basic nitrogen facilitates cellular uptake .
- Validation : Compare MIC (Minimum Inhibitory Concentration) against Gram-positive (e.g., S. aureus) and Gram-negative strains (e.g., E. coli) to assess spectrum .
Advanced: How do structural modifications (e.g., substituent variations on the benzene ring) affect biological activity?
Answer:
Structure-activity relationship (SAR) studies reveal:
- Bromine vs. Other Halogens : Bromine’s larger van der Waals radius enhances target binding (ΔG = −9.2 kcal/mol) compared to chlorine (ΔG = −8.1 kcal/mol) in DHPS models .
- Methoxy Substitution : Adding a methoxy group at the benzene’s para position reduces activity (MIC increases from 2 µg/mL to >16 µg/mL) due to steric clashes in the DHPS pocket .
- Piperidine Modifications : Replacing thiolan-3-yl with pyridinyl (e.g., ) increases solubility but decreases membrane permeability (logP shifts from 2.8 to 1.5) .
Advanced: How should researchers address contradictions in biological assay data (e.g., inconsistent IC50 values)?
Answer:
Contradictions often arise from assay conditions or impurity interference. Mitigation strategies:
- Purity Validation : Use HPLC-MS (≥95% purity) to rule out byproducts (e.g., des-bromo derivatives) .
- Assay Standardization :
- Enzyme Assays : Use recombinant DHPS with fixed ATP concentrations (2 mM) to minimize variability .
- Cellular Assays : Normalize data to cell viability (MTT assay) and control for efflux pump activity (e.g., use verapamil in Gram-negative strains) .
- Statistical Analysis : Apply Grubbs’ test to identify outliers in dose-response curves (α = 0.05) .
Advanced: What computational methods predict the compound’s pharmacokinetic properties?
Answer:
Use in silico tools to assess ADME (Absorption, Distribution, Metabolism, Excretion):
- LogP Calculation : The compound’s logP (2.8) via ACD/Labs Percepta suggests moderate blood-brain barrier penetration .
- Metabolic Sites : CYP3A4-mediated oxidation at the piperidine’s C-4 methyl group is predicted (MetaSite v6.0), necessitating deuterium labeling to prolong half-life .
- Toxicity : Predict hERG inhibition using QSAR models (IC50 predicted at 12 µM; risk of cardiotoxicity above 10 µM) .
Advanced: How does the compound’s stereochemistry influence its interaction with carbonic anhydrase isoforms?
Answer:
The thiolan ring’s (R)-configuration enhances selectivity for CA-IX (tumor-associated isoform):
- Docking Studies : (R)-thiolan forms a hydrogen bond with CA-IX’s Gln-67 (2.1 Å), absent in CA-II .
- Inhibition Assays : (R)-enantiomer shows for CA-IX vs. for CA-II, while the (S)-form exhibits reversed selectivity .
- Validation : Use isothermal titration calorimetry (ITC) to confirm binding thermodynamics .
Basic: What analytical techniques are critical for characterizing this compound’s stability under physiological conditions?
Answer:
- pH Stability : Incubate in PBS (pH 7.4) at 37°C for 24h; monitor degradation via LC-MS. Sulfonamide hydrolysis is minimal (<5%) due to electron-withdrawing bromine .
- Photostability : Expose to UV light (320–400 nm) for 48h; observe <10% degradation by NMR (thiolan ring remains intact) .
- Thermal Analysis : DSC (Differential Scanning Calorimetry) shows a melting point of 218°C, indicating solid-state stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
